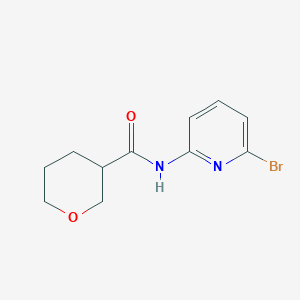

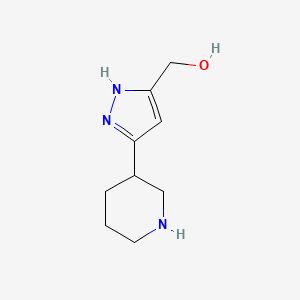

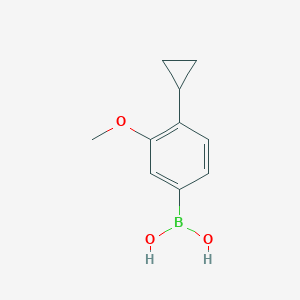

(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are used to study enzymic chemoselective and enantioselective acyl transfers in hydroxymethylpiperidines .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, (S)-piperidin-3-yl)methanol, is 115.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Aplicaciones Científicas De Investigación

Antimicrobial and Phytotoxic Activities

Pyrazolines, featuring the core structure of interest, have shown significant biological activities. For instance, derivatives synthesized through the cyclization of chalcones with substituted benzyl hydrazides, using piperidine as a catalyst, demonstrated antimicrobial and phytotoxic activities. Notably, certain compounds within this class exhibited pronounced antimicrobial effectiveness, while all synthesized compounds were active in phytotoxic assays, showcasing their potential in agricultural applications as well as in the development of antimicrobial agents (Amara Mumtaz et al., 2015).

Structural and Molecular Studies

The structural and molecular configuration of similar compounds has been a subject of research, elucidating their crystal and molecular structures. Studies involving X-ray diffraction have confirmed the chair conformation of the piperidine ring and revealed distorted tetrahedral geometries around sulfur atoms in compounds with related structural motifs. Such detailed structural characterizations are crucial for understanding the interaction mechanisms of these compounds with biological targets and for designing molecules with enhanced biological activities (S. Naveen et al., 2015).

Synthesis and Bioactivity of Derivatives

The synthesis of pyrazoline derivatives by reacting chalcones with hydrazine hydrate and other hydrazides under microwave irradiation has been explored, leading to compounds with promising antibacterial and antifungal activities. Such synthetic approaches highlight the versatility of the (3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol scaffold for generating bioactive molecules, potentially useful in developing new antimicrobial agents (Deepak Swarnkar et al., 2014).

Molecular Interaction Studies

In addition to synthetic and bioactivity studies, molecular interaction research focusing on compounds with similar structural features has been conducted to understand their binding mechanisms to biological receptors. For instance, studies involving molecular orbital methods and conformational analysis have provided insights into the antagonist activity of certain pyrazole derivatives against cannabinoid receptors, which could be instrumental in designing drugs with specific receptor targeting capabilities (J. Shim et al., 2002).

Safety And Hazards

(S)-piperidin-3-yl)methanol is classified as a skin corrosive, Sub-category 1B . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

(3-piperidin-3-yl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h4,7,10,13H,1-3,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMIOJQYCAZRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)